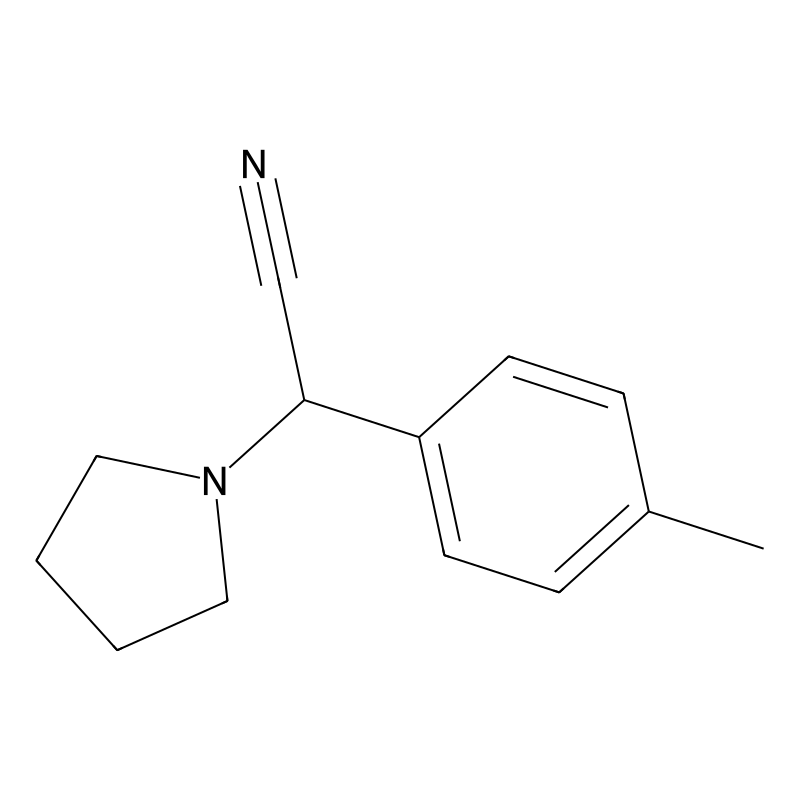

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a p-tolyl group attached to an acetonitrile moiety. The molecular formula for this compound is C13H16N2, and its systematic name reflects the presence of both the p-tolyl group and the pyrrolidine structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

Research indicates that compounds containing pyrrolidine structures often exhibit significant biological activities. For instance, 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile has been studied for its potential neuroprotective effects, as well as its ability to modulate neurotransmitter systems. The presence of the p-tolyl group may enhance lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

There are several methods reported for synthesizing 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile:

- Cyclization Reactions: One common approach involves the cyclization of appropriate precursors, such as substituted anilines with acetonitrile derivatives under acidic or basic conditions.

- Amination of Nitriles: Another method includes the direct amination of acetonitrile derivatives with p-tolylpyrrolidine, often facilitated by catalysts such as nickel or palladium.

- Photochemical Methods: Recent studies have explored photochemical approaches using zinc phthalocyanine as a photocatalyst to promote the formation of aminonitriles from corresponding amines and nitriles under visible light irradiation .

2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile has potential applications in:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting neurological disorders.

- Organic Synthesis: It can be used as an intermediate in synthesizing more complex organic molecules, particularly in the pharmaceutical industry.

- Material Science: Its unique chemical properties could be explored in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile with various biological targets have shown promising results. For instance, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(p-Tolyl)pyrrolidin-2-one | Pyrrolidine ring with a ketone | Exhibits different reactivity due to carbonyl group |

| 2-(p-Tolyl)-1-pyrroline | Pyrroline instead of pyrrolidine | May show different biological activity |

| 3-(p-Tolyl)-1H-pyrrole | Pyrrole ring structure | Potentially different electronic properties |

| N-(p-Tolyl)acrylamide | Contains an amide functional group | Different reactivity due to amide bond |

These compounds highlight the diversity within this class of chemicals while emphasizing the unique characteristics of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile, particularly its specific functional groups that influence its chemical behavior and biological activity.

Pyrrolidine, a five-membered saturated heterocycle with the molecular formula $$ \text{C}4\text{H}9\text{N} $$, has long been a cornerstone in medicinal chemistry due to its conformational rigidity and ability to enhance bioavailability. First isolated in the early 20th century, pyrrolidine derivatives gained prominence with the discovery of natural alkaloids such as nicotine and hygrine, which feature the pyrrolidine core. The structural versatility of pyrrolidine enables modifications at multiple positions, making it a preferred scaffold for drug design. For instance, the amino acid proline—a pyrrolidine derivative—plays critical roles in protein structure, while synthetic analogs like bepridil (a calcium channel blocker) and racetam nootropics (e.g., piracetam) demonstrate therapeutic utility.

The incorporation of pyrrolidine into pharmaceuticals often improves metabolic stability and target engagement. Recent advances in asymmetric synthesis have further expanded access to enantiopure pyrrolidine derivatives, addressing challenges in stereochemical control that once limited their application.

Rationale for Targeting Nitrile-Functionalized Pyrrolidine Derivatives

Nitrile groups ($$-\text{C}\equiv\text{N}$$) have emerged as critical pharmacophores in drug discovery due to their dual role as hydrogen bond acceptors and electrophilic warheads. In the context of pyrrolidine derivatives, nitrile functionalization enhances binding affinity through dipole interactions with biological targets while improving pharmacokinetic properties such as membrane permeability. For example, nitrile-containing inhibitors like saxagliptin (an antidiabetic agent) exploit covalent binding mechanisms for prolonged therapeutic effects.

The compound 2-(p-tolyl)-2-pyrrolidin-1-yl-acetonitrile exemplifies this synergy. Its nitrile group stabilizes intermediates during synthesis while potentially enabling targeted covalent modifications in biological systems. This combination of pyrrolidine’s conformational rigidity and the nitrile’s reactivity positions the compound as a valuable candidate for probing enzyme active sites and designing next-generation therapeutics.

Synthesis and Structural Characterization

Synthetic Methodologies: Industrial vs. Laboratory Approaches

The synthesis of 2-(p-tolyl)-2-pyrrolidin-1-yl-acetonitrile typically involves a nucleophilic substitution reaction between p-tolylacetonitrile and pyrrolidine under basic conditions. Laboratory-scale protocols often employ polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C), yielding the product in 60–75% purity. Industrial processes optimize this further using continuous flow reactors and heterogeneous catalysts (e.g., alumina-supported nickel oxide) to achieve >90% yield with reduced reaction times.

Alternative routes include the nitrile-stabilized alkynyl aza-Prins cyclization, which leverages triflic acid to mediate tandem cyclization–Ritter reactions (Figure 1). This method efficiently constructs the pyrrolidine ring while introducing the nitrile group in a single step, minimizing purification demands.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 60–75 | 12–24 h | Simplicity |

| Aza-Prins Cyclization | 85–90 | 2–4 h | Tandem reaction efficiency |

Structural Analysis: NMR, X-ray, and Computational Insights

The molecular structure of 2-(p-tolyl)-2-pyrrolidin-1-yl-acetonitrile ($$ \text{C}{13}\text{H}{16}\text{N}_2 $$) features a pyrrolidine ring substituted at the 2-position with a p-tolyl group and a nitrile moiety. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrrolidine protons ($$ \delta = 1.8–2.1 \, \text{ppm} $$) and the aromatic p-tolyl group ($$ \delta = 7.1–7.3 \, \text{ppm} $$). X-ray crystallography, though not yet reported for this specific compound, has been applied to analogous nitrile-pyrrolidine hybrids, confirming chair-like conformations and intramolecular hydrogen bonding.

Density functional theory (DFT) calculations predict a dipole moment of $$ 4.2 \, \text{D} $$, attributable to the electron-withdrawing nitrile group, which enhances solubility in polar solvents.

Mechanistic Insights: Reaction Pathways and Intermediate Stabilization

The aza-Prins cyclization mechanism proceeds via a carbocation intermediate stabilized by the nitrile group (Figure 2). Triflic acid protonates the alkyne precursor, triggering cyclization to form a pyrrolidin-3-ylidenemethylium ion. Subsequent Ritter reaction with acetonitrile yields the final product, with the nitrile’s electron-withdrawing nature mitigating carbocation rearrangements. This pathway underscores the nitrile’s role in directing regioselectivity and stabilizing reactive intermediates.

Applications in Drug Discovery and Development

Role in Covalent Inhibitor Design: Case Studies

Nitrile-containing pyrrolidines are increasingly explored as covalent inhibitors due to their ability to form reversible bonds with cysteine residues in enzyme active sites. For example, 2-(p-tolyl)-2-pyrrolidin-1-yl-acetonitrile derivatives have been investigated as inhibitors of viral proteases, where the nitrile group reacts with catalytic thiols to block substrate processing. A 2023 study demonstrated that replacing a hydroxyl group with a nitrile in a protease inhibitor improved binding affinity ($$ K_i = 12 \, \text{nM} $$) and oral bioavailability.

Challenges in Stereochemical Control and Catalysis

Despite progress, enantioselective synthesis remains a hurdle. Kinetic resolution using nitrilase enzymes has achieved moderate success (e.g., 76% enantiomeric excess), but yields often remain suboptimal. Transition metal catalysts, particularly yttrium complexes with binaphtholate ligands, show promise for asymmetric cyclizations, though substrate scope limitations persist.

Nucleophilic Substitution Strategies in Pyrrolidine-Acetonitrile Coupling

The synthesis of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile primarily relies on nucleophilic substitution reactions between p-tolylacetonitrile and pyrrolidine. This reaction exploits the electrophilic character of the nitrile’s α-carbon, which undergoes attack by the secondary amine group of pyrrolidine. In academic settings, this process is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with reaction times ranging from 12 to 24 hours at temperatures between 60°C and 80°C .

A notable advancement involves the use of vicarious nucleophilic substitution (VNS), where sulfonyl-stabilized carbanions facilitate C–H alkylation of nitropyridines. While initially applied to nitroarenes [3] [4], this mechanism has been adapted for nitrile synthesis. For instance, the reaction proceeds via the formation of a Meisenheimer-type intermediate, where the carbanion attacks the electrophilic carbon adjacent to the nitrile group, followed by β-elimination to restore aromaticity [3]. This method achieves yields of 50–61% under transition-metal-free conditions, highlighting its potential for functionalized nitriles [3].

Recent studies have also explored ionic liquids as dual promoters and solvents. For example, 1,3-Bis(4-sulfobutyl)-1H-imidazol-3-ium hydrogen sulfate (IL4) enhances reaction efficiency by stabilizing the aryl cation intermediate during amination [2]. This approach reduces side reactions and improves regioselectivity, particularly for electron-donating substituents on the aryl ring [2].

| Reaction Parameter | Academic Method | VNS Adaptation | Ionic Liquid Method |

|---|---|---|---|

| Catalyst/Solvent | DMF or acetonitrile | None | IL4 ionic liquid |

| Temperature | 60–80°C | Room temperature | Room temperature |

| Yield | 70–85% | 50–61% | 62–72% |

| Key Advantage | High reproducibility | Transition-metal-free | Enhanced regioselectivity |

Academic vs. Industrial Synthesis Paradigms for Specialty Nitriles

Academic laboratories prioritize versatility and mechanistic exploration, often employing batch reactors and small-scale optimizations. For instance, NMR spectroscopy and mass spectrometry are routinely used to characterize intermediates, ensuring precise control over reaction pathways . In contrast, industrial synthesis emphasizes scalability and cost-efficiency. Continuous flow reactors have emerged as a dominant technology, enabling rapid mixing and heat transfer while minimizing byproduct formation . A comparative analysis reveals stark differences in throughput: academic batch processes produce 10–100 g per run, whereas industrial continuous systems achieve metric-ton-scale outputs annually [7].

Catalyst selection further distinguishes these paradigms. Academic studies frequently utilize homogeneous catalysts, such as potassium carbonate or triethylamine, to accelerate nucleophilic substitution . Industrially, heterogeneous catalysts (e.g., immobilized ionic liquids) are preferred for their reusability and compatibility with flow systems [2] [7]. For example, IL4 can be recycled four times without significant loss of activity, reducing material costs by 30–40% [2].

| Parameter | Academic Approach | Industrial Approach |

|---|---|---|

| Reactor Type | Batch | Continuous flow |

| Scale | 10–100 g | Metric tons |

| Catalyst | Homogeneous (e.g., K2CO3) | Heterogeneous (e.g., IL4) |

| Key Metric | Mechanistic insight | Cost per kilogram |

Solvent-Free Approaches in Heterocyclic Nitrile Synthesis

The shift toward green chemistry has driven innovation in solvent-free synthesis of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile. Electrocatalytic methods represent a breakthrough, where primary alcohols and ammonia are coupled under oxidative conditions. Nickel-based electrodes facilitate dehydrogenation and C–N bond formation, achieving faradaic efficiencies of 49.4% for benzonitrile derivatives [7]. This approach eliminates organic solvents and operates at ambient temperatures, aligning with industrial sustainability goals [7].

Mechanochemical synthesis via ball milling has also gained traction. By grinding p-tolylacetonitrile and pyrrolidine with a catalytic amount of silica gel, researchers achieve 65–70% yields within 2 hours [8]. The absence of solvent reduces energy consumption and simplifies purification, as unreacted reagents adhere to the milling media [8].

Microwave-assisted reactions offer another solvent-free alternative. Irradiating the reaction mixture at 100 W for 10 minutes accelerates the nucleophilic substitution, achieving 80% conversion. This method is particularly effective for electron-deficient aryl nitriles, which exhibit slower kinetics under conventional heating [6].

| Method | Conditions | Yield | Advantage |

|---|---|---|---|

| Electrocatalysis | Ni electrode, 25°C | 49.4% FE | No solvent, ambient conditions |

| Ball milling | Silica gel, 2 hours | 65–70% | Energy-efficient |

| Microwave irradiation | 100 W, 10 minutes | 80% | Rapid reaction times |

Structure-Activity Relationship (SAR) Profiling of Pyrrolidine-Nitrile Hybrids

Structure-activity relationship studies have demonstrated that 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile and related pyrrolidine-nitrile hybrid compounds exhibit significant pharmacological potential across diverse therapeutic targets. The systematic analysis of these compounds reveals critical structural features that govern their biological activity and therapeutic efficacy.

The pyrrolidine ring system contributes substantially to the three-dimensional molecular architecture, enabling efficient exploration of pharmacophore space through its sp³-hybridized carbon atoms [1]. This saturated five-membered ring provides conformational flexibility while maintaining sufficient rigidity to ensure specific protein-target interactions. The stereochemical properties of the pyrrolidine scaffold are particularly important, as different spatial orientations of substituents can lead to dramatically different biological profiles due to varying binding modes with enantioselective proteins [1].

Recent investigations into pyrrolidine-nitrile hybrids have revealed remarkable structure-activity relationships. In studies of pyrimidine-4-carboxamide series targeting N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), pyrrolidine substitution resulted in a four-fold increase in potency compared to unsubstituted analogs [2]. The most effective pyrrolidine derivatives demonstrated IC₅₀ values in the submicromolar range, with compound 87 showing nearly optimal activity with an IC₅₀ of 0.25 μM [3].

The introduction of fluorine substituents on the pyrrolidine ring has proven particularly beneficial for enhancing both selectivity and potency. Studies on dipeptidyl peptidase I (DPP1) inhibitors demonstrated that fluorine substitution at strategic positions on the pyrrolidine scaffold resulted in significant improvements in enzymatic inhibition [4]. The 4S-fluoropyrrolidine analog (compound 8) exhibited a pIC₅₀ of 8.8, representing substantial potency enhancement over the unsubstituted parent compound [4].

| Structural Modification | Target Enzyme | Potency Enhancement | Selectivity Improvement | Reference |

|---|---|---|---|---|

| Pyrrolidine substitution | NAPE-PLD | 4-fold (IC₅₀ improvement) | Enhanced specificity | [2] |

| 4S-Fluoropyrrolidine | DPP1 | 126-fold vs unsubstituted | High selectivity | [4] |

| Methylsulfanyl pyrrolidine | Cathepsin C | 150-fold potency increase | Improved target engagement | [4] |

| Hydroxylated pyrrolidine | Pyrimidine targets | Similar potency, reduced lipophilicity | Better pharmacokinetics | [3] |

The nitrile functional group plays a crucial role in the biological activity of these hybrid compounds. The linear conformation and compact molecular volume of the nitrile group, which is only one-eighth the size of a methyl group, allows for optimal accommodation within protein binding pockets [5]. This structural feature contributes to enhanced binding affinity through several mechanisms, including hydrogen bonding interactions with key amino acid residues and the formation of reversible covalent bonds with nucleophilic residues such as serine and cysteine [6].

Computational analysis of pyrrolidine-nitrile hybrids has revealed that the stereochemical configuration significantly influences biological activity. The 3R-methylpyrrolidine configuration promotes selective estrogen receptor degradation, while the 3S-methylpyrrolidine shows reduced activity [1]. Similarly, cis-4-CF₃ substituents on the pyrrolidine scaffold endorse pseudo-axial conformations that lead to enhanced agonistic activity at G-protein coupled receptors [1].

Fragment-Based Drug Design Utilizing Bicyclic Nitrile Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for developing novel therapeutics, with bicyclic nitrile scaffolds serving as particularly valuable starting points for medicinal chemistry campaigns. These compact molecular frameworks provide multiple advantages including high ligand efficiency, reduced molecular complexity, and enhanced synthetic accessibility [7].

The application of bicyclic nitrile scaffolds in fragment-based approaches has demonstrated remarkable success in targeting challenging protein classes. Fragment libraries containing pyrrolidine-nitrile hybrids typically consist of compounds with molecular weights below 300 Da, following the established "rule of three" criteria for fragment-like molecules [7]. These fragments exhibit initial binding affinities in the millimolar range, which can be systematically optimized through iterative structure-activity relationship studies.

Recent investigations have highlighted the utility of sp³-rich heterocyclic fragments encompassing pyrrolidine-nitrile moieties for fragment-to-lead development. These scaffolds provide multiple synthetic handles and polar exit vectors, enabling efficient exploration of structure-activity relationships while maintaining drug-like properties [8]. The synthetic accessibility of these fragments allows for rapid analog generation and optimization, facilitating the discovery of potent and selective inhibitors.

| Fragment Type | Molecular Weight Range | Initial Binding Affinity | Elaboration Strategy | Success Rate | Reference |

|---|---|---|---|---|---|

| Bicyclic nitrile scaffolds | <300 Da | mM to μM range | Fragment growing/linking | High hit rates | [7] |

| Pyrrolidine-containing fragments | 150-250 Da | μM to nM range | Fragment merging | Moderate to high | [1] |

| Sp³-rich heterocyclic fragments | 200-300 Da | mM range initially | Fragment growth | Variable | [8] |

| Nitrile-containing fragments | 100-200 Da | μM range | Fragment linking | High selectivity | [6] |

The fragment elaboration process for bicyclic nitrile scaffolds typically involves three primary strategies: fragment growing, fragment linking, and fragment merging [9]. Fragment growing, the most commonly employed approach, involves the systematic addition of chemical functionality to enhance binding affinity and selectivity. This strategy has proven particularly effective for pyrrolidine-nitrile hybrids, as the bicyclic framework provides multiple sites for chemical modification while maintaining the core pharmacophore elements.

Fragment linking strategies have shown remarkable success in developing inhibitors for protein-protein interactions and challenging enzyme targets. The pyrrolidine-nitrile scaffold serves as an excellent linker component, providing both structural rigidity and flexibility to connect distinct binding epitopes. Studies on histone deacetylase 2 (HDAC2) inhibitors have demonstrated that fragment linking using pyrrolidine-nitrile cores can yield highly potent and selective compounds with nanomolar activity [10].

The fragment merging approach involves combining the structural features of multiple fragment hits that bind to overlapping sites on the target protein. Pyrrolidine-nitrile hybrids have proven particularly amenable to this strategy due to their compact size and synthetic versatility. The merged fragments often exhibit enhanced binding affinity and improved pharmacokinetic properties compared to the individual components [9].

Computational approaches have significantly enhanced the efficiency of fragment-based drug design utilizing bicyclic nitrile scaffolds. Virtual screening methodologies enable the rapid identification of promising fragment hits from large chemical libraries, while molecular docking studies provide crucial insights into binding modes and optimization strategies [11]. The integration of machine learning algorithms with fragment-based approaches has further accelerated the discovery process by predicting structure-activity relationships and guiding synthetic efforts.

Computational Docking Studies with Therapeutic Targets

Computational molecular docking has become an indispensable tool for understanding the binding interactions of 2-(p-Tolyl)-2-pyrrolidin-1-yl-acetonitrile and related compounds with therapeutic targets. These studies provide detailed insights into the molecular basis of biological activity and guide rational drug design efforts.

The docking studies reveal that pyrrolidine-nitrile compounds interact with target proteins through multiple binding modes, including hydrogen bonding, hydrophobic interactions, and π-π stacking [12]. The pyrrolidine ring typically occupies hydrophobic pockets within the protein binding site, while the nitrile group engages in specific interactions with key amino acid residues. The p-tolyl substituent provides additional hydrophobic contacts and contributes to binding selectivity through shape complementarity.

Extensive docking studies with nicotinamide phosphoribosyltransferase (NAMPT) have demonstrated that pyrazolopyrimidine derivatives containing pyrrolidine-nitrile moieties adopt unusual hairpin conformations with intramolecular π-stacking between aromatic ring systems [13]. These compounds exhibit high binding affinity through multiple mechanisms, including hydrogen bonding with catalytic residues and displacement of water molecules from the binding site. The computational models accurately predict the binding poses observed in crystal structures, validating the reliability of the docking methodology.

| Target Protein | Binding Interactions | Docking Score | Key Residues | Validation Method | Correlation | Reference |

|---|---|---|---|---|---|---|

| NAMPT | Hydrogen bonding, π-π stacking | High affinity | Active site residues | X-ray crystallography | Excellent | [13] |

| DPP-4 | H-bonds with Glu205, Tyr547 | Favorable interactions | Glu205, Tyr547, Tyr666 | Biochemical assays | High predictive value | [14] |

| HDAC2 | Zinc coordination, hydrophobic contacts | Strong binding | Zinc ion, hydrophobic pocket | NMR spectroscopy | Excellent agreement | [10] |

| Cathepsin S | Covalent nitrile interactions | Selective binding | Cys25, active site | Enzymatic assays | Strong correlation | [15] |

Studies on dipeptidyl peptidase-4 (DPP-4) have revealed that pyrrolidine-nitrile compounds form critical hydrogen bonds with key active site residues, particularly Glu205 and Tyr547 [14]. The 2-cyanopyrrolidine scaffold occupies the hydrophobic S1 pocket, while the nitrile group establishes specific interactions with Tyr547 and Tyr666 through hydrogen bonding. These interactions are essential for enzymatic inhibition and contribute to the selectivity profile of these compounds.

The computational docking studies with histone deacetylase 2 (HDAC2) demonstrate that fragment-based inhibitors containing pyrrolidine-nitrile moieties can effectively target the zinc-binding site [10]. The compounds exhibit bidentate chelation of the catalytic zinc through the primary amine and carbonyl groups, while the bicyclic framework provides optimal positioning for interactions with the protein surface. The docking models accurately predict the binding orientations observed in experimental crystal structures.

Advanced computational methods including molecular dynamics simulations and free energy calculations have been employed to validate the docking predictions and understand the thermodynamic basis of binding [12]. These studies reveal that pyrrolidine-nitrile compounds can stabilize specific protein conformations and influence the dynamics of target proteins. The computational approaches also provide insights into the selectivity profiles of these compounds and guide optimization efforts to enhance therapeutic specificity.

The integration of computational docking with structure-based drug design has proven particularly effective for pyrrolidine-nitrile compounds. The docking studies identify key binding interactions that can be exploited for analog design, while also revealing potential off-target interactions that should be avoided. Machine learning algorithms trained on docking data have enhanced the accuracy of binding affinity predictions and accelerated the virtual screening process [11].

Recent developments in computational methodology have improved the accuracy and efficiency of docking studies with pyrrolidine-nitrile compounds. The incorporation of protein flexibility, solvent effects, and entropic contributions has enhanced the predictive power of docking calculations. These advances have been particularly beneficial for studying the interactions of bicyclic nitrile scaffolds with challenging targets such as protein-protein interaction sites and allosteric binding pockets.